2-Chloro-4-iodophenol
Overview
Description
2-Chloro-4-iodophenol is a chemical compound with the molecular formula C6H4ClIO . It has an average mass of 254.453 Da and a monoisotopic mass of 253.899521 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with chlorine and iodine substituents . The InChI code for this compound is 1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.45 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Photoproduct Formation and Stability
2-Chloro-4-iodophenol, when subjected to UV irradiation, results in the formation of various photoproducts. In a study, it was less stable compared to phenoxyl, and the resultant photoproducts included cyclopentadienylidenemethanone and 4-iodo-2,5-cyclohexadienone. The kinetic analysis indicated that these products were formed through hydrogen migration and iodine recombination processes (Nagata et al., 2004).
Degradation Processes in Environmental Applications
This compound has been studied in the context of degradation processes in environmental applications. In particular, the degradation of similar compounds, such as 4-chloro-2-nitrophenol, has been investigated using various advanced oxidation processes (AOPs). These studies provide insights into the degradation behavior of chloro- and iodo- substituted phenols in environmental contexts (Saritha et al., 2007).
Oxidative Dearomatization in Organic Chemistry
This compound is relevant in organic chemistry, particularly in oxidative dearomatization processes. It is used in transformations involving ligand coupling reactions and regioselective dearomatization into various derivatives, highlighting its utility in synthetic chemistry (Quideau et al., 2005).
Reactivity in Water Treatment
Studies have shown that iodinated phenolic disinfection byproducts (DBPs), including 2-iodophenol and 4-iodophenol, react with HOCl. This reaction leads to the formation of iodate and chlorinated aliphatic DBPs, which are less toxic than the original compounds. This research is crucial for understanding the transformation and toxicity alteration of DBPs during water treatment processes (Wang et al., 2021).
Adsorption and Removal Techniques
The ability of materials like graphene to remove chloro- and nitrophenol compounds from aqueous solutions has been studied, providing insights into the adsorption behavior and removal techniques applicable to this compound (Mehrizad & Gharbani, 2014).
Analytical Chemistry and Detection
In analytical chemistry, this compound plays a role in methods for detecting and quantifying iodide. Derivatization of iodide into iodophenol compounds followed by high-performance liquid chromatography (HPLC) is an effective approach for sensitive detection, illustrating the compound's importance in analytical methodologies (Verma et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds like 2-chloro-4-iodophenol often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
For instance, they can affect the oxidative stress pathway by acting as antioxidants, neutralizing harmful free radicals . They can also interfere with signal transduction pathways, affecting cellular communication .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract due to their hydrophobic nature . They can be metabolized in the liver and excreted in urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, such as altering protein function, disrupting membrane integrity, and modulating gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors like pH and temperature can affect the compound’s stability and its interaction with target molecules . Furthermore, the presence of other compounds can influence its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, such as 2-Chloro-4-iodophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific properties of the phenolic compound and the biomolecule .
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYPGKPOUZZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563762 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116130-33-7 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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